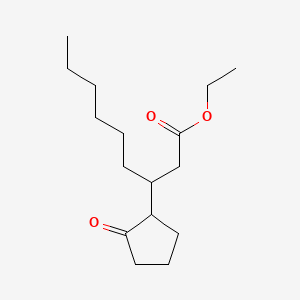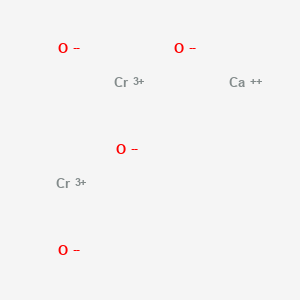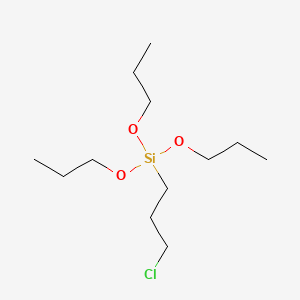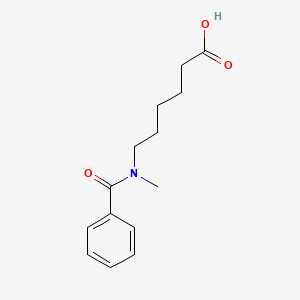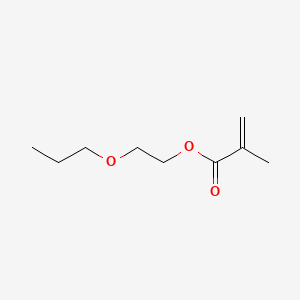
2-Propoxyethyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propoxyethyl methacrylate is an organic compound with the molecular formula C9H16O3. It is a methacrylate ester that is commonly used in the production of polymers and copolymers. This compound is known for its ability to impart flexibility, adhesion, and chemical resistance to the materials it is incorporated into.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Propoxyethyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-propoxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water and drive the reaction to completion. The reaction can be represented as follows:
Methacrylic acid+2-Propoxyethanol→2-Propoxyethyl methacrylate+Water
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to maximize yield and purity. The use of distillation and purification steps ensures the removal of impurities and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propoxyethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and 2-propoxyethanol.
Addition Reactions: It can participate in addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Addition Reactions: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Polymerization: Polymers and copolymers with varying properties.
Hydrolysis: Methacrylic acid and 2-propoxyethanol.
Addition Reactions: Substituted methacrylate esters.
Wissenschaftliche Forschungsanwendungen
2-Propoxyethyl methacrylate is widely used in scientific research and industrial applications, including:
Polymer Chemistry: As a monomer for the synthesis of polymers and copolymers with specific properties.
Biomedical Applications: In the development of biocompatible materials and drug delivery systems.
Coatings and Adhesives: For its ability to enhance adhesion and flexibility in coatings and adhesives.
Electronics: In the production of flexible electronic materials and components.
Wirkmechanismus
The mechanism of action of 2-propoxyethyl methacrylate primarily involves its polymerization and copolymerization to form materials with desired properties. The methacrylate group undergoes radical polymerization, leading to the formation of long polymer chains. The presence of the 2-propoxyethyl group imparts flexibility and chemical resistance to the resulting polymers.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyethyl methacrylate: Known for its use in hydrogels and contact lenses.
Methyl methacrylate: Widely used in the production of polymethyl methacrylate (PMMA) or acrylic glass.
Butyl methacrylate: Used in coatings and adhesives for its flexibility and adhesion properties.
Uniqueness: 2-Propoxyethyl methacrylate is unique due to its combination of flexibility, adhesion, and chemical resistance. The presence of the 2-propoxyethyl group distinguishes it from other methacrylate esters, providing specific advantages in applications requiring these properties.
Eigenschaften
CAS-Nummer |
45023-48-1 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
2-propoxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H16O3/c1-4-5-11-6-7-12-9(10)8(2)3/h2,4-7H2,1,3H3 |
InChI-Schlüssel |
NSIWGZFZGMIPEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCCOC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




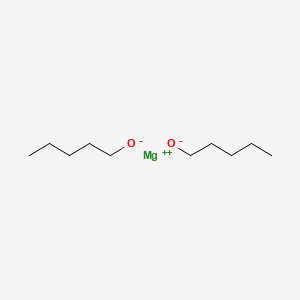
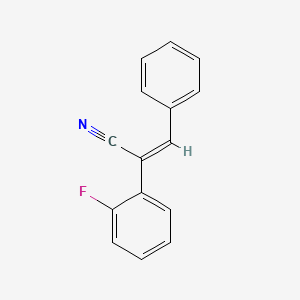
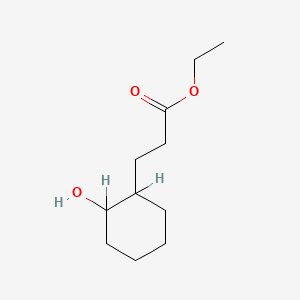



![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)
